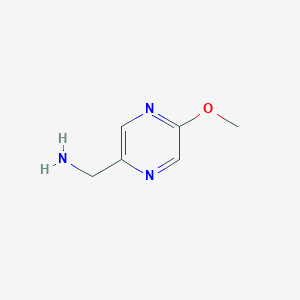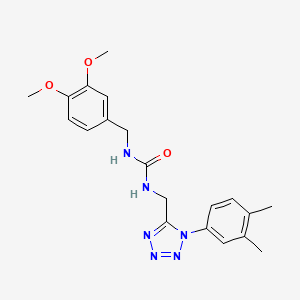
(5-Methoxypyrazin-2-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Methoxypyrazin-2-YL)methanamine” is a chemical compound that belongs to the pyrazine family. It has a molecular weight of 139.16 .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H9N3O . The InChI code is 1S/C6H9N3O/c1-10-6-4-8-5(2-7)3-9-6/h3-4H,2,7H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
1. Antimicrobial Activities
A series of derivatives of (5-Methoxypyrazin-2-YL)methanamine have demonstrated notable antimicrobial activities. One study involving quinoline derivatives carrying a 1,2,3-triazole moiety, starting from 4-methoxyaniline, showed these compounds exhibited moderate to very good antibacterial and antifungal activities against pathogenic strains, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
2. Potential in Stroke Treatment
Certain methanamine derivatives, specifically tetramethylpyrazine nitrones and quinolylnitrones, have been reviewed for their therapeutic applications in stroke treatment. These compounds, as functional transformations of the natural product ligustrazine, showed potent thrombolytic activity, free radicals scavenging power, non-toxicity, and blood-brain barrier permeability. They demonstrated strong neuroprotection and reduced infarct size in cerebral ischemia therapy (Marco-Contelles, 2020).
3. Role in Antidepressant-like Activity
The aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds have shown robust antidepressant-like activity, stimulating ERK1/2 phosphorylation in rat cortex, and demonstrating potent and efficacious antidepressant-like activity in preliminary in vivo studies (Sniecikowska et al., 2019).
4. Application in Synthesis of Benzofuran- and Indol-2-yl-methanamine Derivatives
A novel synthesis approach towards benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives has been reported. This synthesis, starting from ortho-methoxy and ortho-nitro substituted phenylacetic acids, yielded compounds that can serve as a basis for the production of a variety of substituted benzofuran-2-yl-methanamine and indol-2-yl-methanamine compounds, indicating potential applications in diverse fields (Schlosser et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-methoxypyrazin-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-6-4-8-5(2-7)3-9-6/h3-4H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWCQMCZXDHMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(N=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1196155-28-8 |
Source


|
| Record name | (5-methoxypyrazin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,2-dimethoxyethyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2597840.png)

![N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenylacetamide](/img/structure/B2597845.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2597848.png)
![2-Chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]propanamide](/img/structure/B2597849.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2597853.png)
![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/no-structure.png)

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2597858.png)
![(1R,5S)-8-((4-fluorophenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2597860.png)
